N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.
Ring Annulation: This technique involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes such as cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: This compound has shown potential as a kinase inhibitor, making it significant in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules
Mechanism of Action
The mechanism of action of N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. This interaction inhibits the activity of these targets, leading to various biological effects. The exact pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- 2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine
- 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 6-Amino-7-hetaryl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles .
Uniqueness
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H18N4O/c1-2-3-6-15-14(19)10-7-16-13-12(10)18-11(8-17-13)9-4-5-9/h7-9H,2-6H2,1H3,(H,15,19)(H,16,17) |
InChI Key |
NPGUUGZKZVPOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
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